molecular formula C9H10O2 B094091 Methyl phenylacetate CAS No. 101-41-7

Methyl phenylacetate

Cat. No. B094091
M. Wt: 150.17 g/mol
InChI Key: CRZQGDNQQAALAY-UHFFFAOYSA-N
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Patent
US07829563B2

Procedure details

A mixture of 2.74 g (80 mmol) 1-(3,4-dimethoxy-phenyl)-3-(4-trifluoromethyl-phenyl)-propan-1-ol, 1.1 g (9.6 mmol) methanesulfonylchloride and 2.44 g (24 mmol) NEt3 in 60 mL diethyl ether was stirred at 0° C. for 1 h. 3.25 g (16 mmol) (S)-2-phenylglycine methyl ester hydrochloride, and 2.44 g (24 mmol) NEt3 and 30 mL THF was added. The mixture was stirred at 0° C. for 1 h and 16 h at room temperature. Water was added and the mixture was extracted with ethyl acetate. The combined organic fractions were washed with water, dried with MgSO4 and evaporated to dryness. The residue was purified by flash column chromatography on silica eluting with a gradient formed from ethyl acetate and heptane. The product containing fractions were evaporated to dryness to yield 0.97 g (S)-[(S or R)-1-(3,4-dimethoxy-phenyl)-3-(4-trifluoromethyl-phenyl)-propylamino]-phenyl-acetic acid methyl ester (MS (m/e): 488.0 (MH+)) as yellow oil and 0.91 g (S)-[(R or S)-1-(3,4-Dimethoxy-phenyl)-3-(4-trifluoromethyl-phenyl)-propylamino]-phenyl-acetic acid methyl ester (MS (m/e): 488.0 (MH+)) as yellow oil.
Name
1-(3,4-dimethoxy-phenyl)-3-(4-trifluoromethyl-phenyl)-propan-1-ol
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Name
Quantity
2.44 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=C(C(O)CCC2C=CC(C(F)(F)F)=CC=2)C=CC=1OC.CS(Cl)(=O)=O.CCN(CC)CC.Cl.[CH3:38][O:39][C:40](=[O:49])[C@H:41]([C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1)N>C(OCC)C.O.C1COCC1>[CH3:38][O:39][C:40](=[O:49])[CH2:41][C:43]1[CH:44]=[CH:45][CH:46]=[CH:47][CH:48]=1 |f:3.4|

Inputs

Step One
Name
1-(3,4-dimethoxy-phenyl)-3-(4-trifluoromethyl-phenyl)-propan-1-ol
Quantity
2.74 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(CCC1=CC=C(C=C1)C(F)(F)F)O
Name
Quantity
1.1 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2.44 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
Cl.COC([C@@H](N)C1=CC=CC=C1)=O
Name
Quantity
2.44 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 1 h and 16 h at room temperature
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic fractions were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from ethyl acetate and heptane
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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